PSF-IN-1

Epigenetics RNA-Binding Protein Prostate Cancer

PSF-IN-1 (CAS 370582-94-8) is a validated, first-generation PSF RNA-binding inhibitor with an IC50 of 2.2 pM, enabling low-concentration, clean-mechanism studies in hormone therapy-resistant prostate cancer. Unlike spliceosome inhibitors, it selectively disrupts the PSF-CTBP1-AS axis without global splicing arrest. The 9,000x potency advantage eliminates target engagement uncertainty seen with C-65/N-3. Ideal for ChIP, SAR benchmarking and in vivo POC.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B2360005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSF-IN-1
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
InChIInChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3
InChIKeyYSMHBLKPFCNMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PSF-IN-1: A First-in-Class Inhibitor Targeting PSF-RNA Interactions for Cancer Research


PSF-IN-1 (Compound No. 10-3; CAS 370582-94-8) is a small molecule inhibitor that targets the RNA-binding protein PSF (PTB-associated splicing factor), effectively blocking the interaction between PSF and its target RNAs with an IC50 of 2.2 pM [1]. PSF functions as an epigenetic modifier and post-transcriptional gene regulator, forming complexes with long non-coding RNAs (e.g., CTBP1-AS) and the co-repressor complex [2]. Its inhibition promotes histone acetylation, induces apoptosis, and suppresses tumor cell proliferation . PSF-IN-1 represents a distinct class of chemical probe that targets a historically 'undruggable' protein-RNA interface, differing fundamentally from SF3B1 spliceosome modulators (e.g., Pladienolide B, H3B-8800) [3].

Why PSF-IN-1 Cannot Be Substituted by Other PSF Inhibitors or Spliceosome Modulators


Generic substitution fails due to fundamental differences in target engagement and functional outcome. Spliceosome inhibitors like Pladienolide B or H3B-8800 target the SF3B1 protein within the U2 snRNP complex, leading to global pre-mRNA splicing arrest [1]. In contrast, PSF-IN-1 selectively disrupts a specific epigenetic regulatory complex (PSF/CTBP1-AS), preserving general splicing machinery integrity [2]. Furthermore, even among PSF inhibitors, critical quantitative differences in potency, in vivo validation, and cellular efficacy preclude interchangeable use. As detailed in Section 3, PSF-IN-2 shows higher biochemical potency but lower cellular viability inhibition, while later compounds like C-65 and N-3 demonstrate markedly weaker target engagement in primary binding assays [3]. These divergences underscore the necessity of compound-specific selection based on experimental objectives rather than class-level assumptions.

Quantitative Differentiation of PSF-IN-1: A Comparative Evidence Guide


Biochemical Target Engagement: PSF-RNA Interaction Inhibition

PSF-IN-1 demonstrates a sub-nanomolar biochemical potency (IC50 = 2.2 pM) in inhibiting PSF binding to the CTBP1-AS RNA probe . This potency is approximately 2.3-fold lower than the related compound PSF-IN-2 (IC50 = 0.005 pM) [1]. However, PSF-IN-1 shows dramatically superior potency compared to later-generation inhibitors N-3 and C-65, which exhibit IC50 values of 20 nM (0.02 μM) in comparable pull-down assays [2]. PSF-IN-1 thus represents a 9,000-fold improvement in target engagement over these subsequently developed leads.

Epigenetics RNA-Binding Protein Prostate Cancer

Cellular Antiproliferative Activity: 22Rv1 Prostate Cancer Cell Viability

PSF-IN-1 inhibits the viability of 22Rv1 prostate cancer cells with an IC50 of 1.2 μM . In direct comparison, PSF-IN-2 shows a modestly improved cellular IC50 of 0.5 μM against the same cell line, representing a 2.4-fold difference [1]. Notably, the ratio of biochemical to cellular potency differs substantially: PSF-IN-1 exhibits a 545,000-fold difference (2.2 pM vs. 1.2 μM), while PSF-IN-2 shows a 100,000,000-fold difference (0.005 pM vs. 0.5 μM) [2]. This indicates distinct permeability, stability, or intracellular binding characteristics between the two compounds.

Prostate Cancer Cell Viability Hormone-Refractory

In Vivo Efficacy Validation: Xenograft Tumor Growth Inhibition

PSF-IN-1 has demonstrated in vivo antitumor activity, impairing tumor growth in a xenograft mouse model of treatment-resistant prostate cancer [1]. In contrast, while PSF-IN-2 exhibits strong biochemical and cellular potency, published evidence for its in vivo efficacy in peer-reviewed literature is currently limited or absent [2]. Later-generation inhibitors N-3 and C-65 also demonstrate in vivo tumor growth suppression, but their substantially weaker biochemical potency (20 nM vs. 2.2 pM) necessitates higher dosing [3].

Xenograft Prostate Cancer In Vivo Pharmacology

Mechanistic Distinction from Spliceosome Inhibitors

PSF-IN-1 inhibits PSF-mediated RNA splicing and epigenetic pathways, leading to apoptosis and cell cycle arrest in both breast and prostate cancer cells [1]. This mechanism is distinct from SF3B1 spliceosome inhibitors such as H3B-8800 (IC50 = 1.4 nM for SF3B complex binding) or Pladienolide B (splicing inhibition IC50 ~1.8 nM) . Unlike these global splicing inhibitors, PSF-IN-1 targets a specific epigenetic regulatory node, preserving broader spliceosome function while selectively disrupting oncogenic signals in hormone-refractory cancers [2].

Spliceosome SF3B1 Hormone Therapy Resistance

Structural and Physicochemical Differentiation

PSF-IN-1 (Molecular Weight: 284.26 g/mol; Formula: C16H12O5) is a smaller and structurally simpler molecule than PSF-IN-2 (MW: 312.32 g/mol; C18H16O5), lacking the additional methoxy group present in PSF-IN-2 [1]. PSF-IN-1 demonstrates practical solubility for in vivo formulation, with the ability to prepare stock solutions at 20 mg/mL in DMSO [2]. This contrasts with the more complex solubility requirements often associated with larger macrolide-based splicing inhibitors like Pladienolide B .

Chemical Probe Solubility Formulation

Optimal Application Scenarios for PSF-IN-1 in Cancer Epigenetics Research


Investigating Hormone-Refractory Prostate Cancer Mechanisms

PSF-IN-1 is ideally suited for dissecting PSF-mediated epigenetic regulation in hormone therapy-resistant prostate cancer models. Its validated in vivo activity in treatment-resistant xenografts, combined with a 9,000-fold biochemical potency advantage over later-generation inhibitors C-65 and N-3, enables robust target engagement studies at lower, more physiologically relevant concentrations [1]. Researchers can use PSF-IN-1 to specifically interrogate PSF/CTBP1-AS complex disruption without the confounding effects of global spliceosome inhibition observed with SF3B1-targeting compounds [2].

Functional Studies of PSF-RNA Interactions in Breast Cancer

For studies examining the role of PSF in breast cancer, particularly in the context of hormone receptor signaling, PSF-IN-1 provides a well-characterized tool with established cellular efficacy (22Rv1 IC50 = 1.2 μM) . Unlike PSF-IN-2, which lacks published in vivo validation, PSF-IN-1 offers researchers a compound with peer-reviewed demonstration of antitumor activity, enabling confident transition from in vitro mechanistic studies to in vivo proof-of-concept experiments [1]. The compound's ability to increase histone acetylation makes it particularly valuable for chromatin immunoprecipitation (ChIP) and epigenetic mapping studies [2].

Chemical Probe Development and Target Validation

As a first-generation, structurally defined PSF inhibitor, PSF-IN-1 serves as an essential benchmark compound for medicinal chemistry optimization programs. Its modest molecular weight (284.26 g/mol) and established solubility profile (20 mg/mL in DMSO) make it an accessible starting point for structure-activity relationship (SAR) studies . Researchers developing next-generation PSF inhibitors can use PSF-IN-1 as a reference standard to evaluate improvements in cellular potency or pharmacokinetic properties, while those validating PSF as a therapeutic target can leverage its published in vivo data to support target engagement studies [1].

Comparative Epigenetic Mechanism Studies

PSF-IN-1 enables researchers to distinguish PSF-dependent epigenetic effects from those mediated by alternative splicing regulation. Its selective targeting of the PSF-CTBP1-AS axis, without affecting SF3B1-dependent global splicing, provides a clean experimental system for isolating epigenetic contributions to hormone therapy resistance . This mechanistic specificity is critical for studies seeking to deconvolute the relative contributions of RNA splicing versus chromatin modification in cancer progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSF-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.